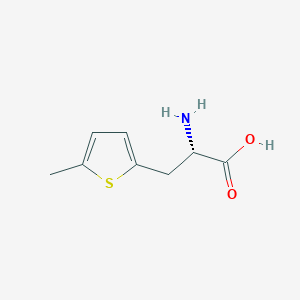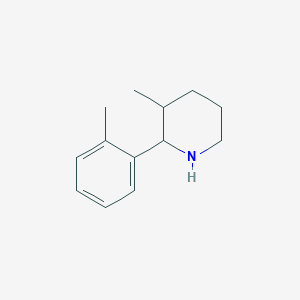
N1,N1-Dimethylethane-1,2-diamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1,N1-Dimethylethane-1,2-diamine hydrochloride: is an organic compound that belongs to the class of aliphatic amines. It is a colorless liquid with a distinctive amine-like odor. The chemical formula for this compound is C4H12N2·HCl. This compound is commonly used in various chemical reactions and industrial applications due to its unique properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N1,N1-Dimethylethane-1,2-diamine hydrochloride can be synthesized through several methods. One common method involves the reaction of ethylenediamine with formaldehyde and hydrogen chloride. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
N1,N1-Dimethylethane-1,2-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield amine oxides, while reduction can produce primary amines.
Applications De Recherche Scientifique
N1,N1-Dimethylethane-1,2-diamine hydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism by which N1,N1-Dimethylethane-1,2-diamine hydrochloride exerts its effects involves its ability to act as a ligand and form coordination complexes with metal ions. These complexes can then participate in various catalytic processes. The molecular targets and pathways involved depend on the specific application and the metal ions present .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-diethylethylenediamine: Similar in structure but with ethyl groups instead of methyl groups.
N,N-dimethylaminopropylamine: Contains an additional carbon in the chain.
1,1-dimethylethylenediamine: Has a different substitution pattern on the nitrogen atoms.
Uniqueness
N1,N1-Dimethylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern, which allows it to form stable complexes with metal ions. This property makes it particularly useful in catalytic applications and in the synthesis of pharmaceuticals and other industrial chemicals.
Propriétés
Formule moléculaire |
C4H13ClN2 |
|---|---|
Poids moléculaire |
124.61 g/mol |
Nom IUPAC |
N',N'-dimethylethane-1,2-diamine;hydrochloride |
InChI |
InChI=1S/C4H12N2.ClH/c1-6(2)4-3-5;/h3-5H2,1-2H3;1H |
Clé InChI |
GFMUAWWLXMJVRV-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B8524998.png)


![1-{[7-(Methylsulfonyl)-3,4-dihydro-2H-chromen-2-YL]methyl}pyrrolidine](/img/structure/B8525020.png)







![2-Chloro-2'-fluoro-5-methoxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8525083.png)

